molecular formula C8H15NO2 B2586326 C(C)OC(=O)C1CC(C1)CN CAS No. 2122094-45-3

C(C)OC(=O)C1CC(C1)CN

Cat. No. B2586326
CAS RN: 2122094-45-3
M. Wt: 157.213
InChI Key: JUOQTORRWPYRDI-UHFFFAOYSA-N
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Description

C(C)OC(=O)C1CC(C1)CN is a chemical compound that belongs to the family of cyclohexanecarboxamide derivatives. This compound is widely used in scientific research due to its unique properties and potential applications. In

Mechanism of Action

The precise mechanism of action of C(C)OC(=O)C1CC(C1)CN is not fully understood. However, studies suggest that this compound may act by inhibiting the activity of certain enzymes and receptors in the body, leading to the suppression of cancer cell growth and the protection of neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the activity of specific enzymes involved in cancer cell growth, leading to a reduction in tumor size. Additionally, this compound has been shown to protect neurons from damage, potentially slowing the progression of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using C(C)OC(=O)C1CC(C1)CN in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for specific receptors and enzymes, making it an ideal candidate for targeted therapies. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can cause adverse effects, highlighting the need for careful dosing and monitoring in lab experiments.

Future Directions

There are several future directions for the use of C(C)OC(=O)C1CC(C1)CN in scientific research. One potential area of interest is the development of targeted therapies for specific types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, the development of new synthesis methods for this compound may lead to the creation of new analogs with improved potency and specificity.
Conclusion:
In conclusion, this compound is a unique and potent chemical compound with potential applications in various fields of scientific research. Its high potency and specificity make it an ideal candidate for targeted therapies, while its potential neuroprotective effects make it a promising candidate for the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.

Synthesis Methods

The synthesis of C(C)OC(=O)C1CC(C1)CN involves the reaction of cyclohexanone with ethyl chloroformate and subsequent reaction with 1,2-diaminopropane. This method provides a high yield of the compound and is relatively simple to perform.

Scientific Research Applications

C(C)OC(=O)C1CC(C1)CN has been extensively used in scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound has been studied for its potential to inhibit the growth of cancer cells, as well as its ability to act as a neuroprotective agent in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl 3-(aminomethyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)7-3-6(4-7)5-9/h6-7H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOQTORRWPYRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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